molecular formula C19H14N2O4 B1683939 RG108 CAS No. 48208-26-0

RG108

Cat. No.: B1683939
CAS No.: 48208-26-0
M. Wt: 334.3 g/mol
InChI Key: HPTXLHAHLXOAKV-INIZCTEOSA-N
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Future Directions

There is ongoing research to design and characterize novel derivatives of the DNA methyltransferase inhibitor RG108 . These derivatives are designed to be internalized by specific cell types and subsequently cleaved by intracellular proteases to produce minimally derivatized this compound that retains DNA methyltransferase inhibitor activity . Unexpectedly, predicted this compound derivatives resulting from proteolytic cleavage activated DNA methyltransferase . These findings suggest potential future directions for the use of “N-Phthalyl-L-tryptophan” and its derivatives in correcting conditions associated with predominant DNA hypomethylation, including ageing .

Mechanism of Action

Target of Action

RG108, also known as N-Phthalyl-L-tryptophan, primarily targets DNA Methyltransferases (DNMTs) . DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA . Among the DNMTs, this compound specifically targets the human DNA methyltransferase DNMT1 . DNMT1 plays a crucial role in maintaining methylation patterns following DNA replication and is the most abundant of the three active DNMTs in mammals .

Mode of Action

This compound is a non-nucleoside DNMT inhibitor that blocks the active site of DNMTs . It inhibits DNA methylation in human cancer cell lines in vitro without detectable toxicity . This compound derivatives, resulting from proteolytic cleavage and linked to short peptides (referred to as RG108p), have been found to activate DNMT in a cell-free assay and in cultured human THP-1 monocytes . Docking modeling suggests that RG108p may act by relaxing allosteric autoinhibition of human DNMT1 .

Biochemical Pathways

This compound affects the DNA methylation pathway. DNA methylation is a physiological modification of the genome that participates in transcription regulation and is essential for embryonic development and genome stability . The most frequently methylated base in mammalian DNA is 5-methylcytosine (5mdC) in a 5’-CpG-3’ dinucleotide context . This compound, as a DNMT inhibitor, can cause demethylation and reactivation of tumor suppressor genes .

Result of Action

This compound has been shown to cause demethylation and reactivation of tumor suppressor genes . In one study, this compound was found to protect against noise-induced hearing loss by significantly attenuating auditory brainstem responses threshold elevation, hair cell damage, and the loss of auditory synapses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific cell types and intracellular proteases can affect the conversion of this compound to its active form . The full extent of how environmental factors influence the action, efficacy, and stability of this compound is still under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RG108 involves the reaction of L-tryptophan with phthalic anhydride. The process typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: RG108 primarily undergoes reactions related to its role as a DNA methyltransferase inhibitor. These reactions include:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the synthesis of this compound is N-phthalyl-L-tryptophan. In biological systems, this compound induces demethylation of DNA, leading to the reactivation of tumor suppressor genes and other epigenetically silenced genes .

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTXLHAHLXOAKV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017660
Record name (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48208-26-0
Record name RG108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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